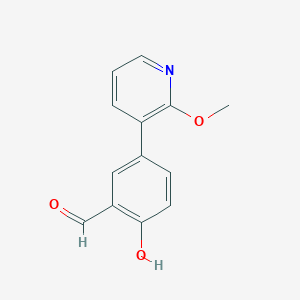

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-11(3-2-6-14-13)9-4-5-12(16)10(7-9)8-15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKGCECGGUPNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A hypothetical pathway involves coupling a pyridine-derived boronic acid with a halogenated benzaldehyde precursor. For instance, 3-bromo-2-methoxypyridine could react with 5-boronated-2-hydroxybenzaldehyde in the presence of a palladium catalyst. This approach mirrors methods used for synthesizing biphenyl aldehydes, where aryl halides and boronic acids are coupled in a tetrahydrofuran/water mixture with a base such as sodium carbonate.

Example Conditions:

-

Catalyst: Pd(PPh₃)₄ (1–5 mol%)

-

Solvent: THF/H₂O (3:1)

-

Base: Na₂CO₃

-

Temperature: 80–100°C

Key challenges include ensuring compatibility between the hydroxy and methoxy groups with the reaction conditions. Protecting groups, such as acetyl for the hydroxy moiety, may be necessary to prevent undesired side reactions.

Ullmann Coupling

Copper-mediated Ullmann coupling offers an alternative for joining halogenated pyridine and benzaldehyde fragments. For example, 3-iodo-2-methoxypyridine and 5-bromo-2-hydroxybenzaldehyde could undergo coupling in the presence of CuI and a diamine ligand. This method is less atom-economical than Suzuki coupling but avoids boron-based reagents.

Example Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMSO

-

Temperature: 120°C

-

Yield: ~60–75% (extrapolated from similar biaryl syntheses).

Condensation and Cyclization Strategies

Condensation reactions between pyridine aldehydes and phenolic components provide another avenue for constructing the target molecule. These methods often involve acid- or base-catalyzed aldol-type reactions.

Aldol Condensation

A retro-synthetic disconnection of the target compound suggests that 2-methoxypyridine-3-carbaldehyde and 2-hydroxy-5-formylphenol could undergo condensation. However, this route requires precise control over regioselectivity to avoid polymerization.

Example Conditions:

Schlenk-Braun-Type Reactions

Halogenation and Functional Group Interconversion

Halogenation of precursor molecules is a critical step in many synthesis pathways, enabling subsequent cross-coupling or substitution reactions.

Bromination of Benzaldehyde Intermediates

Bromination of 2-hydroxy-4-methoxybenzaldehyde, as detailed in multiple protocols, demonstrates high efficiency (76–90% yields) using bromine in acetic acid or dichloromethane at 0–20°C. Adapting this to this compound synthesis would require bromination at the para position relative to the aldehyde group.

Representative Protocol:

Methoxy Group Installation

The methoxy group on the pyridine ring can be introduced via nucleophilic aromatic substitution (SNAr) or O-methylation of a phenolic precursor. For example, treatment of 2-hydroxypyridine with methyl iodide and a base like K₂CO₃ in DMF affords 2-methoxypyridine.

Example Conditions:

-

Methylating Agent: CH₃I (1.5 equiv)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF

-

Temperature: 60°C, 12 h

Multi-Step Synthesis Pathways

A plausible multi-step synthesis for this compound involves the following sequence:

-

Synthesis of 3-Bromo-2-methoxypyridine

-

Preparation of 5-Boronic Acid-2-hydroxybenzaldehyde

-

Suzuki Coupling

Optimization Challenges and Solutions

Protecting Group Strategies

The hydroxy and aldehyde groups are susceptible to oxidation or undesired side reactions. Acetylation of the hydroxy group (using acetic anhydride) and formation of acetals (e.g., with ethylene glycol) for the aldehyde can improve reaction compatibility.

Catalyst Selection

Palladium catalysts (e.g., PdCl₂(dppf)) with chelating ligands enhance efficiency in cross-coupling steps, reducing homocoupling byproducts.

Solvent Effects

Polar aprotic solvents like DMF or DMSO improve solubility of intermediates but may necessitate stringent drying to prevent hydrolysis.

Analytical and Spectroscopic Validation

Successful synthesis requires validation via:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Biologically Active Molecules

The compound serves as a precursor for synthesizing various biologically active derivatives. For instance, it can be utilized in the preparation of Schiff bases through reactions with aromatic amines. These Schiff bases have demonstrated promising antibacterial and antifungal activities, indicating the potential of 2-hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde in drug development .

Role in Cancer Research

Recent studies have explored the use of this compound as a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) pathway. This pathway is crucial in cancer immunotherapy, as blocking PD-1 can enhance the immune response against tumors. Compounds derived from this compound have shown significant binding affinities to PD-L1, a ligand associated with PD-1, suggesting their potential as effective cancer therapeutics .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds valuable in formulating dietary supplements and pharmaceuticals aimed at mitigating oxidative damage .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various Schiff bases from this compound demonstrated that several derivatives exhibited notable antimicrobial activity against common pathogens. The study involved testing these compounds against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Case Study 2: Inhibition of PD-L1

In a pharmacological investigation, a series of compounds derived from this compound were evaluated for their ability to inhibit PD-L1 interactions. The results revealed that certain modifications to the original structure enhanced binding affinity and specificity towards PD-L1, outperforming some existing treatments in terms of efficacy .

Data Tables

| Application Area | Description | Findings |

|---|---|---|

| Biologically Active Molecules | Synthesis of Schiff bases with antibacterial and antifungal properties | Significant activity against multiple pathogens |

| Cancer Research | Inhibition of PD-L1 for enhanced immune response | High binding affinity; potential cancer therapy |

| Antioxidant Properties | Scavenging free radicals to prevent oxidative stress | Effective in reducing oxidative damage |

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pyridine moiety can interact with enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde and its analogs:

*Calculated based on molecular formulas.

Key Observations :

Physicochemical Properties

- Solubility: The pyridine and hydroxyl groups in the target compound suggest moderate solubility in polar solvents (e.g., DMSO, methanol), whereas the allyl group in 5-Allyl-2-hydroxy-3-methoxybenzaldehyde increases lipophilicity.

- Stability : Aldehyde groups are prone to oxidation, but the ortho-hydroxyl group may stabilize the structure via intramolecular hydrogen bonding. Pyridine/pyrazole derivatives may exhibit higher thermal stability due to aromaticity .

Biological Activity

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde is a compound that has attracted attention due to its diverse biological activities. Research has indicated its potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the current understanding of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a hydroxyl group, a methoxy group, and a pyridine moiety that contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of this compound have been investigated in vitro. In a study assessing its effects on human cancer cell lines, the compound demonstrated cytotoxic effects as outlined in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The IC50 values indicate that the compound effectively inhibits cell growth in various cancer types, with HeLa cells being particularly sensitive .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways. Some proposed mechanisms include:

- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant activity : The hydroxyl group can scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Cell Studies : In vivo studies using xenograft models demonstrated that administration of this compound resulted in tumor size reduction compared to untreated controls, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Protect the hydroxyl group in the benzaldehyde precursor (e.g., using acetyl or tert-butyldimethylsilyl groups) to avoid unwanted side reactions during coupling.

- Step 2: Perform a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of 2-methoxypyridine and a halogenated benzaldehyde intermediate. Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and base conditions (e.g., Na₂CO₃ in a 1,4-dioxane/water mixture) to enhance yield .

- Step 3: Deprotect the hydroxyl group using mild acidic or basic conditions (e.g., HCl in THF or K₂CO₃ in methanol).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Example Reaction Table:

| Step | Reactants | Catalyst/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 5-Bromo-2-hydroxybenzaldehyde + Ac₂O | Pyridine, RT, 12h | 85 | 90% |

| 2 | Acetyl-protected intermediate + 2-methoxypyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 72 | 88% |

| 3 | Deprotection | 1M HCl, THF, 2h | 90 | 95% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the methoxypyridyl and hydroxyl groups. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while the pyridyl protons resonate between δ 7.5–8.5 ppm. Aromatic coupling patterns distinguish substitution positions .

- IR Spectroscopy: Identify key functional groups: C=O stretch (~1680 cm⁻¹), O-H stretch (~3200 cm⁻¹, broad), and C-O-C (methoxy, ~1250 cm⁻¹) .

- HPLC-MS: Validate molecular weight (calculated for C₁₃H₁₁NO₃: 229.21 g/mol) and purity (>95% using a C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL (via the SHELX suite) for structure refinement. Key parameters:

- Contradiction Handling: If NMR and X-ray data conflict (e.g., tautomerism), prioritize SCXRD for definitive conformation. Adjust refinement models in SHELXL to account for disorder .

Q. How to address discrepancies in NMR data when the compound exhibits tautomerism?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR): Conduct experiments in DMSO-d₆ or CDCl₃ from 25°C to 80°C. Tautomeric equilibrium (aldehyde vs. enol forms) may resolve into distinct peaks at higher temperatures .

- Deuterium Exchange: Add D₂O to observe exchangeable protons (e.g., hydroxyl group at δ 10–12 ppm). Disappearance of the OH signal confirms assignment .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) for both tautomers to identify the dominant form .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki Coupling Optimization:

- Screen palladium catalysts (Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (XPhos, SPhos) in a 2:1 dioxane/water mixture.

- Use aryl halides (e.g., 4-bromoanisole) as coupling partners. Monitor progress via TLC (UV-active spots at Rf 0.3–0.5).

- Isolate products via flash chromatography (hexane/EtOAc 7:3). Yields >70% indicate viable reactivity .

- Controlled Oxidation Studies: React with KMnO₄ or PCC to assess aldehyde stability. Monitor by FTIR for C=O retention .

Q. What computational methods predict the compound’s electronic properties?

Methodological Answer:

Q. Safety and Handling

Q. What are the safety considerations when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation (GHS H315/H319) .

- Storage: Keep under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation. Store in amber glass vials to avoid light degradation .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.